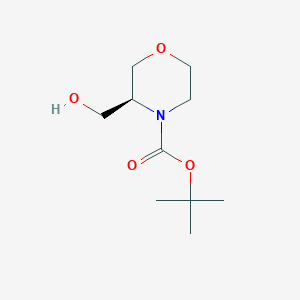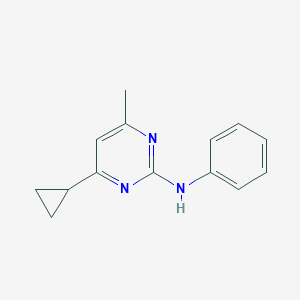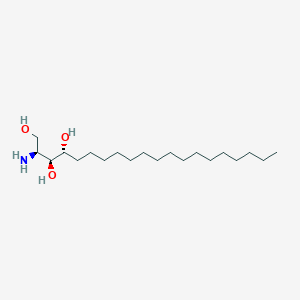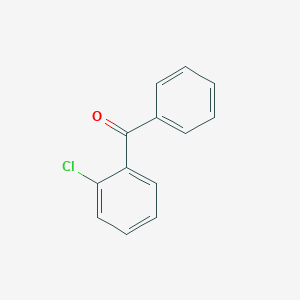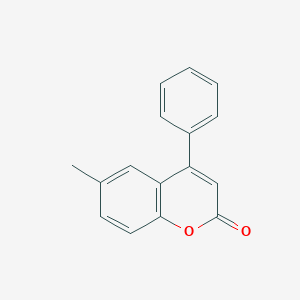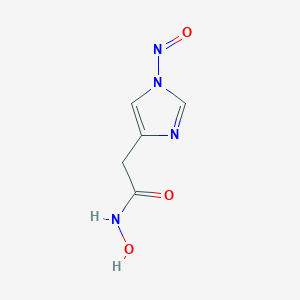
Glycidyl
Vue d'ensemble
Description
Glycidyl, also known as glycidol, is an organic compound with the chemical formula C3H6O2. It is a colorless, viscous, and slightly acidic liquid with a sweet, burning odor. This compound is a highly reactive compound that is widely used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used as a surfactant, plasticizer, and corrosion inhibitor in a variety of industrial applications.
Applications De Recherche Scientifique
1. Polymer Chemistry
Glycidyl, due to its epoxy and active hydroxyl group, is challenging to introduce into polymeric chains but results in hyperbranched polythis compound. The derived monomer 1-ethoxyethyl this compound ether (EEGE) is used in polymer chemistry for the production of linear polythis compound and to construct copolymers with complex architectures. This chemistry is efficient for creating copolymers containing this compound units, leading to desired properties and applications in various fields (Zhang & Wang, 2015).
2. Hydrogel Development
This compound methacrylate (GMA) immobilized dextran is used to form hydrogels by adding dithiothreitol to oxidized Dex-GMA. These hydrogels have controlled degradation independent of their mechanical properties, useful in regenerative medicine and drug delivery systems. This finding aids in designing polymer materials with precise control over degradation speed (Nonsuwan et al., 2019).
3. Propellant and Explosive Materials
Poly(this compound nitrate) (PGN), derived from this compound, is a high-energy, low-sensitivity binder for solid propellants, explosives, and pyrotechnics. Its synthesis has been researched extensively due to its potential in high-energy applications (Wang Lian-xin, 2007).
4. Gene Therapy
Poly(this compound methacrylate)-based star-like polycations, due to their hydrophilic hydroxyl groups, efficiently transfer miRNA into primary cardiac fibroblasts. This application is significant in cardiac disease treatment, such as inhibiting cardiac fibrosis and hypertrophy (Li et al., 2016).
5. Enzymatic Synthesis
Enantiopure glycidol synthesis is achieved enzymatically, resolving racemic this compound butyrate. This process is crucial for producing pure glycidol, used in various chemical syntheses (Palomo et al., 2005).
6. Foodborne Contaminant Analysis
This compound esters, formed during edible oil refining, are analyzed due to their potential carcinogenic nature. Research includes studying their formation mechanisms and developing methods to reduce their presence in food products (Bognár et al., 2018).
7. Acid-Labile Gene Vectors
Ethanolamine-functionalized poly(this compound methacrylate) (PGEA) is used in gene therapy, showing good biocompatibility and high transfection efficiency. Responsive star-shaped vectors, acetaled β-cyclodextrin-PGEAs, are used as therapeutic pDNA vectors, improving performance due to their pH responsivity and degradation properties (Yang et al., 2015).
8. Synthesis Methods
Research on this compound nitrate synthesis methods, a monomer for novel energetic binders, highlights the potential for development in the fields of propellants and explosives (Shang Bingkun, 2011).
Mécanisme D'action
Target of Action
Glycidyl, or more specifically its derivatives like this compound methacrylate (GMA), primarily targets various biochemical entities through its epoxide group . The epoxide group in this compound can react with a variety of nucleophiles, including amines, thiols, azides, and acids . This allows this compound to form covalent bonds with these entities, leading to a wide range of functionalities .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic ring-opening reactions . This involves the breaking of the three-membered epoxide ring in this compound by a nucleophile, such as an amine or a thiol . The nucleophile attacks the less substituted carbon of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific targets and the environment. It’s important to note that this compound and its derivatives have been used in the synthesis of polymers . These polymers can then be used in various applications, including the delivery of siRNA for gene silencing , indicating that this compound can potentially influence genetic expression pathways.
Pharmacokinetics
It’s known that this compound and its derivatives can be used to create polymers with improved biocompatibility and reduced non-specific protein absorption . This suggests that this compound-based compounds may have favorable ADME properties for certain applications, such as drug delivery.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and the environment. For instance, this compound methacrylate-based carriers have been shown to achieve a knockdown of target gene expressions exceeding 80% in HeLa cells . This indicates that this compound can have significant effects at the molecular and cellular levels, particularly in the context of gene expression.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction conditions, such as temperature, time, and the concentration of the initiator, catalyst, and this compound, can affect the grafting rate and degree of substitution in the synthesis of this compound-based polymers . Furthermore, the lipase activity, which can be influenced by the amount of lipids in the diet, may affect the internal exposure to glycidol released from its esters .
Safety and Hazards
Glycidol is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to glycidol may also cause central nervous system depression, followed by central nervous system stimulation . It is listed as an IARC Group 2A Agent, meaning that it is "probably carcinogenic to humans" .
Orientations Futures
Propriétés
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJJNBUMXQSMU-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635227 | |
| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51554-07-5 | |
| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









